N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-4-3-5-15(12-14)19-25-22-27(26-19)17(13-31-22)10-11-23-20(28)21(29)24-16-6-8-18(30-2)9-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVPQPSUYLHGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations based on diverse research findings.
Structural Characteristics
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an oxalamide structure. Its molecular formula is , with a molecular weight of approximately 411.5 g/mol. The presence of various functional groups suggests diverse interactions with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄S |
| Molecular Weight | 411.5 g/mol |
| CAS Number | 894031-76-6 |
| Structure | Thiazolo-triazole with oxalamide linkage |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole intermediate through cyclization reactions and subsequent coupling with oxalyl chloride derivatives to form the oxalamide linkage. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for structural elucidation.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and triazole rings have been evaluated for their efficacy against various bacterial and fungal strains. A study reported that certain thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated potent activity against Mycobacterium tuberculosis and M. bovis, indicating their potential as anti-infective agents .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Research involving thiazolo[3,2-b][1,2,4]triazole derivatives has indicated promising results in vitro against various cancer cell lines. For example, certain derivatives showed high activity in the NCI 60 cancer cell line screening program without significant toxicity to normal cells . The anticancer mechanisms may involve inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Other Biological Activities
In addition to antimicrobial and anticancer effects, related compounds have been studied for anti-inflammatory and analgesic properties. Thiazolo[3,2-b][1,2,4]triazoles have been identified as potential modulators in inflammatory pathways and may serve as analgesics in pain management .
Case Studies
- Antimicrobial Screening: A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and screened for antimicrobial activity against both gram-positive and gram-negative bacteria. Five compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL.
- Anticancer Evaluation: In a study involving 24 novel thiazolo[3,2-b][1,2,4]triazole derivatives tested against multiple cancer cell lines (including breast and lung cancer), several compounds demonstrated IC50 values lower than 5 µM, indicating strong anticancer potential.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial activities. For instance, studies on related compounds have shown promising results against various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways essential for survival.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to those observed in other thiazole-triazole derivatives, which have shown efficacy in targeting specific cancer pathways.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of related thiazole-triazole compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong inhibitory effects, suggesting that N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide could possess similar activities .
- Anticancer Screening :
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The 4-methoxyphenyl group in the target compound introduces a para-substituted electron-donating methoxy group, which may enhance solubility compared to the meta-substituted analog .
Para-tolyl substituents (as in the analog from PubChem ) may increase steric bulk near the thiazolo-triazole core, possibly affecting conformational flexibility or target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
